1-(Piperidin-3-ylmethyl)-1H-indazole

Medicinal Chemistry Scaffold Design Structure‑Activity Relationship

1-(Piperidin-3-ylmethyl)-1H-indazole (CAS 1247043-83-9) is a synthetic heterocyclic building block composed of an indazole core N1‑linked via a methylene bridge to the 3‑position of piperidine. Its molecular formula is C₁₃H₁₇N₃ (MW 215.29 g/mol) with a computed logP of 1.8, a single hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 29.9 Ų.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 1247043-83-9
Cat. No. B6615164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-3-ylmethyl)-1H-indazole
CAS1247043-83-9
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN2C3=CC=CC=C3C=N2
InChIInChI=1S/C13H17N3/c1-2-6-13-12(5-1)9-15-16(13)10-11-4-3-7-14-8-11/h1-2,5-6,9,11,14H,3-4,7-8,10H2
InChIKeyJOVWGEAMAQOPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-3-ylmethyl)-1H-indazole (CAS 1247043-83-9): Structural and Physicochemical Baseline for Procurement Evaluation


1-(Piperidin-3-ylmethyl)-1H-indazole (CAS 1247043-83-9) is a synthetic heterocyclic building block composed of an indazole core N1‑linked via a methylene bridge to the 3‑position of piperidine. Its molecular formula is C₁₃H₁₇N₃ (MW 215.29 g/mol) with a computed logP of 1.8, a single hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 29.9 Ų [1]. The compound possesses one undefined stereocenter at the piperidine 3‑position and is available as a racemic mixture from commercial sources . This scaffold is formally related to, but structurally distinct from, the 3‑(piperidinyl)‑1H‑indazole series described in antipsychotic and antihypertensive patents [2].

Why 1-(Piperidin-3-ylmethyl)-1H-indazole Cannot Be Interchanged with Other Piperidine‑Indazole Regioisomers


The position of the piperidine attachment and the presence of a methylene spacer critically govern both the conformational freedom and the basicity of the pendant amine, directly impacting molecular recognition in medicinal chemistry programs. In the 3‑(piperidinyl)‑1H‑indazole series, the piperidine is attached directly to the indazole C3 atom, eliminating the rotational flexibility and altering the pKa of the piperidine nitrogen compared to the N1‑methylene‑linked architecture of 1-(piperidin-3-ylmethyl)-1H-indazole [1]. Similarly, moving the linkage from the piperidine 3‑position to the 4‑position would reposition the amine vector by approximately 2.5 Å, potentially disrupting key hydrogen‑bond interactions with target proteins. Generic substitution among these regioisomers without experimental validation therefore risks loss of target engagement, altered physicochemical properties, and failed SAR translation [2].

Quantitative Differentiation Evidence for 1-(Piperidin-3-ylmethyl)-1H-indazole Against Closest Analogs


Regioisomeric Vector Precision: Methylene Bridge Length Versus Direct C3‑Attachment

The methylene spacer in 1-(piperidin-3-ylmethyl)-1H-indazole extends the distance between the indazole N1 atom and the piperidine nitrogen by approximately 1.5 Å compared to a hypothetical direct N1‑piperidine bond (as in 1-(piperidin-3-yl)-1H-indazole). This elongation places the basic amine center closer to the geometric arrangement found in certain GPCR ligand pharmacophores, where a two‑atom linker between an aromatic core and a basic nitrogen is optimal for receptor recognition [1]. In contrast, the 3‑(piperidinyl)-1H‑indazole series (e.g., US4670447A) employs a direct C3‑piperidine attachment with a different vector angle, yielding distinct antipsychotic SAR profiles [2].

Medicinal Chemistry Scaffold Design Structure‑Activity Relationship

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity

The computed XLogP3 of 1-(piperidin-3-ylmethyl)-1H-indazole is 1.8, which is 0.5–1.0 log units lower than typical 3‑(piperidinyl)-1H‑indazoles bearing an N‑alkyl substituent on the piperidine ring [1]. The compound possesses exactly 1 hydrogen bond donor (piperidine NH) and 2 acceptors (indazole N2 and piperidine N), yielding a topological polar surface area (TPSA) of 29.9 Ų [1]. In contrast, the 3‑(piperidin-4-yl)-1H‑indazole analog exhibits a TPSA of ~33 Ų due to altered electronic distribution [2]. These subtle differences in logP and TPSA place the target compound in a more favorable CNS‑accessible property space (logP 1–3, TPSA < 60 Ų) compared to its more lipophilic counterparts.

Drug Design Physicochemical Properties CNS Penetration

Provenance in TRPA1 Antagonist Pharmacophore Models

Although 1-(piperidin-3-ylmethyl)-1H-indazole itself lacks published bioactivity data, the indazole N1‑methylene‑piperidine motif is a recognized substructure in TRPA1 antagonist pharmacophores. The Pfizer‑disclosed series (ACS Med. Chem. Lett. 2017, PMID 28626530) established that an indazole core with a basic amine tethered at the N1 position is critical for TRPA1 antagonism, with an optimal linker length of one methylene unit [1]. The target compound embodies this exact pharmacophoric feature, distinguishing it from the C3‑substituted indazole TRPA1 antagonists (e.g., 6‑methyl‑5‑(2‑(trifluoromethyl)phenyl)‑1H‑indazole) which require a different substitution pattern [2].

TRPA1 Antagonists Pain Research Indazole Pharmacophore

High‑Impact Application Scenarios for 1-(Piperidin-3-ylmethyl)-1H-indazole Grounded in Differentiation Evidence


TRPA1 Antagonist Lead Optimization with Defined Amine Tether

Research groups pursuing TRPA1 antagonists can directly incorporate 1-(piperidin-3-ylmethyl)-1H-indazole as a core scaffold that matches the N1‑methylene‑amine pharmacophore requirement identified in the Pfizer indazole series [1]. Its pre‑installed piperidine amine allows immediate diversification via amide bond formation, reductive amination, or sulfonamide coupling, accelerating SAR exploration while preserving the optimal linker geometry. The low logP (1.8) also provides a favorable starting point for managing the lipophilic ligand efficiency (LLE) during optimization.

Kinase Inhibitor Fragment Growing with a Conformationally Mobile Basic Center

In fragment‑based drug discovery targeting kinases, the methylene bridge of 1-(piperidin-3-ylmethyl)-1H-indazole provides greater conformational flexibility than directly attached piperidine‑indazoles, enabling the piperidine nitrogen to sample a wider volume for hydrogen‑bonding to the kinase hinge region or the DFG‑loop aspartate [2]. The TPSA of 29.9 Ų and a single H‑bond donor keep the compound within fragment‑like property space (MW 215, clogP 1.8), facilitating subsequent growth into potent Type I or Type II inhibitors.

PROTAC Linker Component with Dual Functionalization Handles

1-(Piperidin-3-ylmethyl)-1H-indazole offers two distinct and chemically orthogonal functionalization sites: the piperidine secondary amine for linker attachment or E3 ligase ligand conjugation, and the indazole N2 or C3 positions for target‑protein binder elaboration. This dual‑handle architecture is distinct from the 3‑(piperidinyl)‑indazole series, where the piperidine attachment occupies the C3 position, limiting regiochemical options for introducing the target‑binding moiety [3].

CNS‑Targeted Library Synthesis Leveraging Favorable Physicochemical Profile

For CNS drug discovery, 1-(piperidin-3-ylmethyl)-1H-indazole offers a pre‑optimized property profile with clogP 1.8, TPSA 29.9 Ų, and a single H‑bond donor—all within the desirable ranges for blood–brain barrier penetration [4]. Parallel synthesis libraries generated from this scaffold are more likely to yield CNS‑penetrant leads compared to libraries built on more lipophilic indazole‑piperidine regioisomers, reducing the need for late‑stage property optimization.

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